2-(Quinolin-4-yloxy)ethan-1-amine

CAS No.:

Cat. No.: VC18236844

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O |

|---|---|

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 2-quinolin-4-yloxyethanamine |

| Standard InChI | InChI=1S/C11H12N2O/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11/h1-5,7H,6,8,12H2 |

| Standard InChI Key | JRZOYAXWBRZCNZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)OCCN |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physicochemical Properties

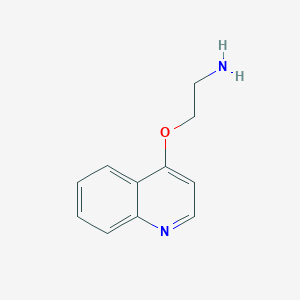

2-(Quinolin-4-yloxy)ethan-1-amine is characterized by the systematic name 2-(quinolin-4-yloxy)ethylamine. Its molecular structure consists of a quinoline moiety substituted at the 4-position with an ethanamine group via an ether linkage (Figure 1). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 188.23 g/mol | |

| CAS Number | 34256-23-0 | |

| SMILES | C1=CC=C2C(=C1)C=CC=N2OCCN | |

| Solubility (Predicted) | Low aqueous solubility |

Figure 1: 2D structure of 2-(quinolin-4-yloxy)ethan-1-amine. The quinoline ring (left) is connected to the ethylamine group (right) via an oxygen atom .

A structurally similar compound, 2-(quinolin-4-yl)ethan-1-amine (CAS 860720-12-3), lacks the ether oxygen and has a molecular weight of 172.23 g/mol . This distinction is critical, as the presence of the oxygen atom in 2-(quinolin-4-yloxy)ethan-1-amine influences its electronic properties and biological interactions.

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of 2-(quinolin-4-yloxy)ethan-1-amine typically involves nucleophilic substitution reactions between 4-hydroxyquinoline and chloroethylamine derivatives. For example, Pd/C-catalyzed hydrogenation of intermediates like 2-(quinolin-4-yloxy)acetamide has been reported to yield amine derivatives with moderate efficiency (32% yield) .

Derivative Development

Structural modifications of the parent compound have focused on enhancing pharmacological activity. For instance:

-

Acetamide Derivatives: Replacing the amine group with acetamide (e.g., 2-(quinolin-4-yloxy)acetamide) improves antitubercular potency, with MIC values reaching 0.05 μM .

-

Alkylamino Side Chains: Introducing alkylamino chains at the 4-position enhances efflux pump inhibition in Staphylococcus aureus, as demonstrated in scaffold-hopping studies .

Pharmacological Properties

Antitubercular Activity

2-(Quinolin-4-yloxy)acetamides—derivatives of the parent amine—exhibit robust activity against drug-sensitive and multidrug-resistant Mtb strains . Key findings include:

-

MIC Values: 0.05–0.5 μM against H37Rv and clinical isolates .

-

Intracellular Efficacy: Reduces bacterial load in Mtb-infected macrophages by 1–2 log units, comparable to rifampin .

-

Resistance Mitigation: Retains activity against strains resistant to isoniazid and rifampin .

Table 1: Pharmacological Profile of Selected Derivatives

| Compound | MIC (μM) | Vero Cell IC (μM) | Macrophage Efficacy |

|---|---|---|---|

| 5s | 0.05 | >20 | 1.5 log reduction |

| 5m | 0.1 | >20 | 1.2 log reduction |

| Rifampin (Control) | 0.02 | N/A | 1.8 log reduction |

Efflux Pump Inhibition

The quinolin-4-yloxy scaffold has been explored as a NorA efflux pump inhibitor in S. aureus. Structural features critical for activity include:

Research and Development Challenges

Solubility and Metabolic Stability

Despite promising activity, the parent amine and its derivatives face challenges:

-

Low Aqueous Solubility: Limits bioavailability and formulation options .

-

Rapid Metabolism: Phase I/II metabolism reduces systemic exposure .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume